molecular formula C20H22N2O7 B183863 2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole CAS No. 23288-95-1

2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B183863
CAS No.: 23288-95-1
M. Wt: 402.4 g/mol
InChI Key: PJMJPGFUGZBTAE-UHFFFAOYSA-N
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Description

2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two 3,4,5-trimethoxyphenyl groups attached to the 2 and 5 positions of the oxadiazole ring

Mechanism of Action

Target of Action

The primary target of 2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is the Platelet Activating Factor receptor (PAF-R) . PAF-R is a cell surface receptor that plays a crucial role in inflammation and allergic responses.

Mode of Action

This compound acts as a potent antagonist of the PAF-R . It competes with the Platelet Activating Factor (PAF) for binding to the PAF-R, thereby inhibiting the receptor’s activation and subsequent downstream signaling .

Biochemical Pathways

The antagonism of PAF-R by this compound affects several biochemical pathways. PAF is known to stimulate the production of active oxygen species by human monocyte-derived macrophages . By blocking PAF-R, the compound can potentially inhibit this process, thereby modulating inflammatory responses.

Pharmacokinetics

Its molecular weight (4064 Da ) suggests that it may have favorable pharmacokinetic properties, as molecules under 500 Da are generally well-absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of inflammatory and allergic responses. By blocking PAF-R, it can potentially inhibit the activation of polymorphonuclear leukocytes and monocytes, cells that play key roles in these responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of a suitable precursor. One common method is the reaction of 3,4,5-trimethoxybenzohydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated trimethoxyphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(3,4,5-trimethoxyphenyl)furan: Similar structure but with a furan ring instead of an oxadiazole ring.

    3,4,5-Trimethoxybenzohydrazide: A precursor in the synthesis of the oxadiazole compound.

    3,4,5-Trimethoxyphenyl derivatives: Various compounds with similar trimethoxyphenyl groups.

Uniqueness

2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the oxadiazole ring with the trimethoxyphenyl groups enhances its potential for various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

2,5-bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7/c1-23-13-7-11(8-14(24-2)17(13)27-5)19-21-22-20(29-19)12-9-15(25-3)18(28-6)16(10-12)26-4/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMJPGFUGZBTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90177856
Record name 1,3,4-Oxadiazole, 2,5-bis(3,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23288-95-1
Record name 1,3,4-Oxadiazole, 2,5-bis(3,4,5-trimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023288951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Oxadiazole, 2,5-bis(3,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the structure of the palladium(II) complex with 2,5-Bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole?

A1: The X-ray crystal structure of the palladium(II) complex with this compound reveals key structural details. [] This complex crystallizes in the monoclinic space group p21/n, with specific lattice parameters (a = 8.7736 (3) Å, b = 19.1568 (6) Å, c = 15.7834 (5) Å, β = 100.106 (1)°). [] This information provides valuable insights into the molecular arrangement and packing of the complex, which can influence its properties and potential applications.

Q2: How does the number of alkoxy side chains on this compound derivatives affect their mesogenic behavior?

A2: Research indicates that increasing the number of alkoxy side chains on this compound derivatives significantly impacts their ability to form mesophases. While derivatives with four or eight side chains primarily form crystalline phases, those with twelve side chains exhibit columnar (Col) phases. [] This difference highlights the role of molecular shape and intermolecular interactions in dictating the self-assembly and liquid crystal behavior of these compounds.

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